molecular formula C19H13F2N3O3 B4350358 4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4350358
M. Wt: 369.3 g/mol
InChI Key: ATALLLSJWCIKIW-UHFFFAOYSA-N
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Description

4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a highly specialized organic compound featuring a complex structure with potential applications across various fields of scientific research. This compound belongs to a class of chemicals known for their distinct aromatic and heterocyclic moieties, which contribute to their unique chemical properties and reactivity.

Properties

IUPAC Name

4-[4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3/c1-10-16-13(17(20)21)9-14(15-3-2-8-27-15)22-18(16)24(23-10)12-6-4-11(5-7-12)19(25)26/h2-9,17H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALLLSJWCIKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multiple steps, each meticulously controlled to achieve the desired purity and yield.

  • Initial Formation of Pyrazolopyridine Core: : The process often starts with the construction of the pyrazolo[3,4-b]pyridine core. This step usually involves cyclization reactions where a pyrazole and a pyridine precursor react under high temperatures and controlled conditions.

  • Furyl Substitution: : Next, the introduction of the 2-furyl group is carried out through a substitution reaction using a furan derivative. This step requires precise conditions to ensure the correct positioning of the furyl group on the core structure.

  • Difluoromethylation and Methylation: : Following this, difluoromethylation is achieved using difluoromethylating agents

  • Benzoic Acid Incorporation: : The final major step involves coupling the substituted pyrazolopyridine with a benzoic acid derivative. This is typically done using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts and solvents like DMF (Dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes:

  • Reactor Design: : Using large-scale reactors that ensure uniform mixing and temperature control.

  • Continuous Flow Processes: : Employing continuous flow chemistry to optimize reaction times and yields while minimizing waste.

  • Quality Control: : Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions may target the difluoromethyl or furan groups, altering the electronic properties and reactivity of the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings and the benzoic acid moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Conditions: : Various acids and bases, solvents like dichloromethane (DCM), temperatures ranging from ambient to reflux conditions.

Major Products

The reactions described above can yield a range of products, from simple oxidized or reduced forms to more complex substituted derivatives, depending on the specific reaction pathways and conditions employed.

Scientific Research Applications

4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

  • Medicine: : Explored as a lead compound in the development of pharmaceuticals, particularly in targeting specific pathways or receptors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These include:

  • Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.

  • Receptor Modulation: : Interacting with cell surface receptors, influencing cellular signaling pathways.

  • Pathway Involvement: : Engaging in biochemical pathways, potentially altering metabolic or signaling processes.

Comparison with Similar Compounds

When compared to other similar compounds, 4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its distinct structural features and reactivity. Similar compounds include:

  • 4-[4-(trifluoromethyl)-6-(2-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Featuring a trifluoromethyl group and a thienyl substituent.

  • 4-[4-(methyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Lacking the difluoromethyl group but with similar core structures.

This is a fascinating compound, combining elements that can lead to myriad possibilities in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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